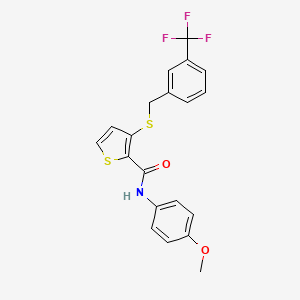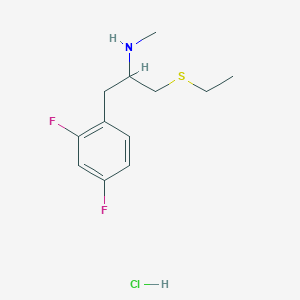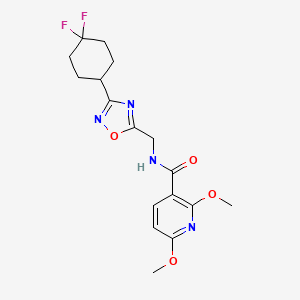
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to a class of compounds with a complex structure that involves the integration of imidazole, diazepane, and thiophene moieties. Such compounds are known for their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The imidazole group, in particular, is a versatile moiety present in many biologically active compounds.
Synthesis Analysis
The synthesis of related complex molecules often involves multi-step chemical reactions, including functional group transformations and ring-closure strategies. Techniques like UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry are crucial for characterizing these compounds and confirming their structures (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of compounds in this category is analyzed using density functional theory (DFT) calculations, which help in understanding the equilibrium geometry, bonding features, and vibrational wave numbers. These analyses are essential for predicting the behavior of the molecules in different chemical environments and their interaction with biological targets (Shahana & Yardily, 2020).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of electron-withdrawing or donating groups. Studies on similar structures have shown how modifications can affect their reactivity towards nucleophiles and their overall chemical stability. Techniques like molecular docking can further aid in understanding their potential biological activities (Pouzet et al., 1998).
Physical Properties Analysis
The physical properties of these compounds, such as melting point, solubility, and crystallinity, can be determined through experimental methods. These properties are crucial for determining the compound's suitability for various applications, including its use in pharmaceutical formulations (Nagaraju et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards different chemical agents, and stability under various conditions, are key to understanding the compound's behavior in chemical and biological systems. Studies on similar compounds provide insights into their reactivity patterns, which can be predictive of the behavior of "(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone" (Shahana & Yardily, 2020).
作用机制
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
安全和危害
The safety and hazards of a specific compound depend on its exact structure and properties. While some imidazole derivatives are used as drugs and are safe for human consumption under specific conditions , others might be harmful or toxic. It’s important to refer to the specific safety data sheet of the compound for accurate information.
未来方向
Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole makes it a valuable moiety in medicinal chemistry . Future research might focus on developing new synthetic routes and exploring the potential therapeutic applications of novel imidazole derivatives .
属性
IUPAC Name |
[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c18-13(11-3-1-8-21-11)16-4-2-5-17(7-6-16)22(19,20)12-9-14-10-15-12/h1,3,8-10H,2,4-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQKYKYQUNARMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(thiophen-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)
![8-(2,3-dimethylphenoxy)-2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2493355.png)
![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)

![1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2493360.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)
![4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2493362.png)

![N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide](/img/structure/B2493365.png)
![5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-3-carboxamide](/img/structure/B2493368.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)

